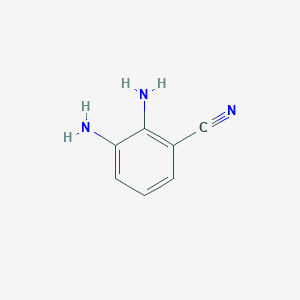

2,3-Diaminobenzonitrile

Descripción

Foundational Significance as a Versatile Chemical Synthon

2,3-Diaminobenzonitrile serves as a key intermediate in the synthesis of diverse heterocyclic compounds. chemijournal.comgoogle.com The strategic placement of two amino groups ortho to each other facilitates cyclocondensation reactions with a range of electrophilic partners, a classic and efficient method for building fused ring systems. This reactivity is comparable to that of o-phenylenediamine (B120857), a well-established precursor in heterocyclic chemistry. mdpi.com

The primary utility of this compound lies in its role as a precursor to nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. ekb.egchemimpex.com Its reaction with α-dicarbonyl compounds, for instance, provides a direct route to quinoxaline (B1680401) derivatives. mdpi.com Similarly, condensation reactions with other appropriate reagents can yield phenazines and other complex fused systems. ekb.egnih.govtubitak.gov.tr The presence of the nitrile group on the benzimidazole (B57391) backbone, a product of many of its cyclization reactions, offers a valuable handle for further chemical modification, allowing for the introduction of additional functional groups or the extension of the molecular structure. acs.org

The synthesis of various heterocyclic systems from this compound is a testament to its versatility. Research has demonstrated its application in creating a range of structures, as detailed in the table below.

| Reactant | Resulting Heterocyclic System | Significance/Application Area |

|---|---|---|

| α-Diketones | Quinoxalines | Pharmaceuticals, Dyes, Organic Electronics |

| Isatin (B1672199) Derivatives | Indolo[2,3-b]quinoxalines | Antitumor Agents |

| 2-Hydroxynaphthalene-1,4-dione, Aldehydes, Naphthols (Multi-component) | Benzo[a]chromeno[2,3-c]phenazines | Pharmacologically Significant Heterocycles |

| Benzaldehyde Derivatives | Imidazole-phenazine Derivatives | Potential Antiviral Agents (e.g., against Dengue protease) |

Broad Context within Diaminobenzonitrile Chemistry and Derivatives

The chemical behavior of this compound is best understood when compared with its structural isomers. The relative positions of the two amino groups and the nitrile group on the benzene (B151609) ring significantly influence the molecule's reactivity and the types of products it can form.

The isomers of diaminobenzonitrile exhibit distinct chemical behaviors primarily dictated by the proximity of their amino functional groups.

| Isomer | Key Structural Feature | Primary Reaction Type | Typical Products | Primary Application Area |

|---|---|---|---|---|

| This compound | Ortho-amino groups | Cyclocondensation | Fused heterocycles (e.g., Quinoxalines, Phenazines) | Heterocyclic Synthesis |

| 3,4-Diaminobenzonitrile (B14204) | Ortho-amino groups | Cyclocondensation | Fused heterocycles (e.g., Benzimidazoles, Indolo[2,3-b]quinoxalines) google.com.pgclockss.org | Medicinal Chemistry (antiprotozoal, anticancer agents), Materials Science (photocatalysts) chemimpex.comscience-revision.co.uk |

| 2,4-Diaminobenzonitrile (B3263606) | Meta-amino groups | Polymerization | Polyamides, Polyimides | High-Performance Polymers |

| 2,5-Diaminobenzonitrile (B76791) | Para-amino groups | Polymerization | Polyamides, Dyes science-revision.co.uksavemyexams.comlookchem.com | Polymer and Dye Chemistry |

| 3,5-Diaminobenzonitrile | Meta-amino groups | Stepwise Nucleophilic Substitution | Unsymmetrically substituted diaminobenzonitriles a2bchem.com | Specialized Organic Synthesis |

The ortho-arrangement in both 2,3- and 3,4-diaminobenzonitrile makes them prime candidates for intramolecular cyclization reactions to form five or six-membered heterocyclic rings fused to the benzene ring. For example, the reaction of 3,4-diaminobenzonitrile with aldehydes or carboxylic acids is a well-established route to benzimidazole derivatives, which are core structures in many pharmaceuticals. chemimpex.comrsc.org Similarly, its condensation with isatin yields indolo[2,3-b]quinoxaline structures, which have been investigated for their antitumor properties. google.com.pg

In contrast, isomers where the amino groups are not adjacent, such as 2,4-diaminobenzonitrile and 2,5-diaminobenzonitrile, are less prone to forming small fused rings. Instead, their functional groups are positioned to react intermolecularly at both ends, making them ideal monomers for condensation polymerization. These isomers are commonly used to synthesize linear polymers like polyamides and polyimides, which are valued for their thermal stability and mechanical strength. science-revision.co.uksavemyexams.comchemguideforcie.co.ukausetute.com.au The 3,5-isomer, with its meta-positioned amino groups, lends itself to applications like stepwise aromatic nucleophilic substitution to create unsymmetrically substituted libraries of compounds. a2bchem.com This isomeric differentiation underscores the importance of substituent positioning in directing chemical reactivity and determining the final application of the molecule.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNLUJHBADYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625758 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73629-43-3 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3-cyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Strategies for 2,3 Diaminobenzonitrile

Established Synthetic Pathways to 2,3-Diaminobenzonitrile

Traditional methods for preparing this compound primarily rely on the chemical modification of functionalized benzene (B151609) rings through reduction or substitution reactions.

Reduction of Nitro-Substituted Benzonitrile (B105546) Precursors

A principal and widely documented route to this compound involves the reduction of a nitro group on a benzonitrile precursor, most commonly 2-amino-3-nitrobenzonitrile. This transformation is critical as the nitro group can be selectively converted to an amino group, yielding the desired vicinal diamine arrangement. Several reducing systems have been effectively employed for this purpose.

Catalytic hydrogenation stands out as a clean and efficient method. This process typically involves reacting the nitro-precursor with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Another common approach is the use of metal-acid systems. For instance, the reduction can be carried out using iron powder in the presence of an acid or an ammonium (B1175870) salt like ammonium chloride in a solvent mixture such as ethanol (B145695) and water. google.com Other effective reducing agents include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid and zinc dust in an acidic medium. clockss.org These methods are well-established and offer high yields, making them suitable for laboratory-scale synthesis.

| Reducing System | Precursor | Typical Conditions | Reported Yield |

|---|---|---|---|

| Fe / NH₄Cl | 2-Amino-3-nitrobenzonitrile | Ethanol/Water, 60°C, 0.5 hours | High (crude product used directly) google.com |

| SnCl₂·2H₂O / HCl | 4-Amino-3-nitrobenzonitrile | Methanol/HCl, Reflux, 30 mins | 86% (for 3,4-isomer) clockss.org |

| Pd/C / H₂ | 4-Amino-3-nitrobenzonitrile | Hydrogen atmosphere | Up to 90% (for 3,4-isomer) smolecule.com |

Amination and Nucleophilic Aromatic Substitution Routes (e.g., from Halogenated Benzonitriles)

An alternative pathway to this compound is through nucleophilic aromatic substitution (SNAr) reactions. This method typically starts with a dihalogenated benzonitrile, such as 2,3-dichlorobenzonitrile, where the halogen atoms are displaced by amino groups. The reaction requires the aromatic ring to be 'activated' by an electron-withdrawing group, a role fulfilled by the nitrile (-CN) group, which facilitates the attack by a nucleophile. libretexts.orgmasterorganicchemistry.com

The mechanism involves the addition of a nucleophile (e.g., ammonia (B1221849) or an amine) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group (the halide) is eliminated, restoring the aromaticity of the ring. For the synthesis of this compound from a precursor like 2-chloro-3-nitrobenzonitrile, the first step is often the substitution of the chloro group with an amino group, followed by the reduction of the nitro group as described previously. google.com Sequential substitution on dihalogenated precursors can also be employed to introduce the amino groups. nih.gov

Modernized and Sustainable Synthetic Approaches

In response to the growing demand for more efficient, safer, and environmentally friendly chemical processes, modern synthetic strategies have been applied to the preparation of this compound and related compounds.

Application of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. This technology has been successfully applied to nucleophilic aromatic substitution reactions to produce diaminobenzonitriles.

Integration of Green Chemistry Principles in Reaction Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.orgvapourtec.com In the context of synthesizing this compound, these principles can be applied in several ways.

One key aspect is the use of greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. rsc.orgorganic-chemistry.org For instance, catalytic hydrogenation is considered a green method as it often uses a recyclable catalyst and produces water as the main byproduct. The use of catalysts, in general, is a core principle of green chemistry as it allows for reactions to proceed with higher atom economy and under milder conditions. acs.orgisca.me Recent advancements include the development of photocatalytic methods that use visible light to drive reactions, avoiding the need for metal reagents. clockss.org Hydrothermal synthesis, which uses high-temperature water as the reaction medium, is another innovative green technique that has been used for related condensation reactions, eliminating the need for organic solvents and catalysts. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields. nih.govoatext.com The efficiency of microwave heating stems from its ability to directly and rapidly heat the reaction mixture, leading to a reduction in reaction times from hours to minutes. nih.gov

This technology has been applied to the synthesis of polysubstituted diaminobenzonitrile derivatives. For example, a novel method involves the reaction of precursors under controlled microwave irradiation to generate diaminobenzonitriles efficiently. Microwave-assisted protocols are noted for their speed and efficiency, though scalability can be a consideration compared to continuous flow methods. The reduced reaction times also contribute to energy savings, aligning with green chemistry principles. mdpi.com

| Methodology | Key Features & Advantages | Relevant Example/Application |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, short reaction times. nih.gov | Stepwise SNAr on difluoro-benzonitriles to produce diaminobenzonitrile libraries. nih.gov |

| Green Chemistry | Use of renewable feedstocks, safer solvents (e.g., water), catalysis, atom economy. acs.orgvapourtec.com | Catalytic hydrogenation with recyclable catalysts; hydrothermal synthesis. rsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, energy efficiency. nih.govoatext.com | Rapid synthesis of polysubstituted diaminobenzonitriles under controlled irradiation. |

Chemical Transformations and Mechanistic Investigations of 2,3 Diaminobenzonitrile

Cyclocondensation Reactions for Heterocyclic Synthesis

2,3-Diaminobenzonitrile serves as a versatile precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of two adjacent amino groups facilitates cyclocondensation reactions with various electrophilic reagents, leading to the formation of fused ring systems of significant chemical and biological interest.

Formation of Quinoxaline (B1680401) and Dihydroquinoxalinone Derivatives

Quinoxaline scaffolds are readily accessible through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. In this context, this compound can react with various dicarbonyl compounds, such as glyoxal, to yield 6-cyanoquinoxaline. The reaction typically proceeds under acidic conditions or with thermal induction, leading to the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring. google.comsapub.orggoogle.com The general reaction is depicted below:

Scheme 1: General synthesis of 6-cyanoquinoxaline from this compound and a 1,2-dicarbonyl compound.

Similarly, the reaction of this compound with α-keto acids, like pyruvic acid, is expected to yield 7-cyano-3-methyl-3,4-dihydroquinoxalin-2-one. This reaction involves an initial condensation between one of the amino groups and the α-keto group, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring. sapub.org

Table 1: Examples of Quinoxaline and Dihydroquinoxalinone Derivatives from this compound

| 1,2-Dicarbonyl/α-Keto Acid | Product | Reaction Conditions |

| Glyoxal | 6-Cyanoquinoxaline | Acid catalysis (e.g., acetic acid), reflux |

| 2,3-Butanedione | 6-Cyano-2,3-dimethylquinoxaline | Acid catalysis, reflux |

| Benzil | 6-Cyano-2,3-diphenylquinoxaline | Acid catalysis, reflux |

| Pyruvic acid | 7-Cyano-3-methyl-3,4-dihydroquinoxalin-2-one | Reflux in ethanol (B145695) |

Synthesis of Benzimidazole (B57391) and Bisbenzimidazole Scaffolds

The synthesis of benzimidazole derivatives from this compound can be achieved through condensation with aldehydes or carboxylic acids. The reaction with an aldehyde, for instance, proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to afford the corresponding 5-cyanobenzimidazole. organic-chemistry.orgnih.govrsc.orgsemanticscholar.orgnih.gov

Scheme 2: General synthesis of 5-cyanobenzimidazoles from this compound and an aldehyde.

Bisbenzimidazole scaffolds can be constructed by reacting this compound with dicarboxylic acids or their derivatives. For example, condensation with oxalic acid would lead to the formation of 2,2'-bi(5-cyanobenzimidazole). This reaction typically requires harsh conditions, such as high temperatures and the presence of a dehydrating agent like polyphosphoric acid. rjlbpcs.comresearchgate.net

Table 2: Examples of Benzimidazole and Bisbenzimidazole Derivatives from this compound

| Aldehyde/Dicarboxylic Acid | Product | Reaction Conditions |

| Formaldehyde | 5-Cyanobenzimidazole | Acid catalysis (e.g., HCl), reflux |

| Benzaldehyde | 5-Cyano-2-phenylbenzimidazole | Microwave irradiation, oxalic acid catalyst |

| Oxalic acid | 2,2'-Bi(5-cyanobenzimidazole) | High temperature, polyphosphoric acid |

| Terephthalic acid | 1,4-Bis(5-cyanobenzimidazol-2-yl)benzene | High temperature, dehydrating agent |

Construction of 1,3,5-Triazine (B166579) Derivatives

Symmetrical 1,3,5-triazines can be synthesized through the acid-catalyzed cyclotrimerization of nitriles. While specific studies on the cyclotrimerization of this compound are not extensively documented, the presence of the nitrile group suggests its potential to undergo this transformation to form 2,4,6-tris(2,3-diaminophenyl)-1,3,5-triazine. This reaction typically requires strong acids like triflic acid or Lewis acids and elevated temperatures.

Scheme 3: Proposed cyclotrimerization of this compound to a 1,3,5-triazine derivative.

Elaboration into Other Nitrogen-Containing Heterocyclic Systems (e.g., Pyrazines, Purines, Pyrimidines, 1,4-Diazepines, Benzodiazocines)

The versatile reactivity of this compound allows for its use in the synthesis of a variety of other heterocyclic systems.

Pyrazines: The condensation of this compound with α-dicarbonyl compounds can also be viewed as a route to substituted pyrazines. For instance, reaction with biacetyl (2,3-butanedione) would yield 2,3-dimethyl-6-cyanoquinoxaline, which is a cyanophenyl-substituted pyrazine.

Purines: The synthesis of purine (B94841) derivatives would require the initial construction of a pyrimidine (B1678525) ring followed by the fusion of an imidazole (B134444) ring. While direct synthesis from this compound is not a standard method, it could potentially be used to build a substituted pyrimidine ring which could then be further elaborated into a purine. For example, reaction with a urea (B33335) derivative could lead to a diaminopyrimidine, a key precursor for purine synthesis. nih.gov

Pyrimidines: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with a urea or guanidine (B92328) derivative. mdpi.comnih.gov this compound could potentially be used to form a fused pyrimidine system. For example, reaction with a β-ketoester could lead to a benzodiazepinone, which under certain conditions might rearrange to a quinazolinone, a fused pyrimidine.

1,4-Diazepines: The reaction of o-phenylenediamines with β-dicarbonyl compounds is a common method for the synthesis of 1,4-diazepines. nih.govnih.govrsc.orgmdpi.com Therefore, this compound is expected to react with compounds like acetylacetone (B45752) to form 7-cyano-2,4-dimethyl-1H-1,5-benzodiazepine.

Benzodiazocines: The synthesis of eight-membered rings like benzodiazocines is more challenging. However, strategies involving the cyclization of appropriately functionalized derivatives of this compound could potentially be employed.

Reaction Pathways with Electrophiles and Nucleophiles

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the two amino groups and the nitrile group, all attached to a benzene ring.

Nucleophilic reactions can occur at two main sites. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. nih.govopenstax.orgchemistrysteps.comnih.govresearchgate.net This can lead to the formation of amidines, amides (after hydrolysis), or other derivatives. Additionally, the amino groups can act as nucleophiles, for example, in acylation or alkylation reactions.

Intramolecular Cyclization and Rearrangement Mechanisms

The ortho-disposition of the two amino groups in this compound makes it a prime candidate for intramolecular cyclization reactions, especially after one of the amino groups has been modified. For instance, if one amino group is acylated, subsequent intramolecular cyclization can lead to the formation of a benzimidazole ring.

A relevant intramolecular cyclization is the Thorpe-Ziegler reaction , which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine. wikipedia.orgsynarchive.comlscollege.ac.insemanticscholar.orgyoutube.com While this compound itself is not a dinitrile, derivatives where the amino groups are converted to nitrile-containing side chains could undergo this type of cyclization.

Furthermore, rearrangement reactions of heterocyclic systems derived from this compound are possible. For example, quinoxalinone derivatives can, under certain acidic conditions, undergo rearrangement to form benzimidazole derivatives. rsc.orgresearchgate.net This provides an alternative pathway to substituted benzimidazoles starting from this compound.

Regioselectivity and Stereoselectivity in Complex Reaction Systems

The presence of two chemically distinct amino groups in this compound, differentiated by their proximity to the electron-withdrawing cyano group, introduces the challenge and opportunity of regioselectivity in cyclization reactions. The control of regioisomeric outcomes is a critical aspect of synthesizing structurally defined heterocyclic compounds derived from this precursor.

The regioselectivity in reactions of this compound is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. The two amino groups and the cyano group exert significant influence on the nucleophilicity of the nitrogen atoms, thereby directing the course of reactions such as cyclocondensation to form quinoxalines, benzodiazepines, and other heterocyclic systems.

Electronic Effects:

The two amino groups (-NH₂) are strong activating groups that donate electron density to the aromatic ring through resonance, increasing the nucleophilicity of the nitrogen atoms. Conversely, the cyano group (-CN) is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects.

In this compound, the amino group at the 3-position is para to the cyano group, while the amino group at the 2-position is meta to the cyano group. The electron-withdrawing effect of the cyano group is more pronounced at the para position. Consequently, the amino group at the 3-position is rendered less nucleophilic compared to the amino group at the 2-position. This difference in nucleophilicity is the primary determinant of regioselectivity in many reactions.

For instance, in the well-established synthesis of quinoxalines via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, the more nucleophilic amino group is expected to initiate the reaction by attacking one of the carbonyl carbons. nih.govresearchgate.net In the case of this compound reacting with an unsymmetrical dicarbonyl compound, the initial attack is predicted to occur from the more nucleophilic 2-amino group.

Steric Effects:

Steric hindrance can also play a role in determining the regiochemical outcome. The amino group at the 2-position is flanked by the cyano group at the 3-position and a hydrogen atom at the 1-position. The amino group at the 3-position is situated between the amino group at the 2-position and a hydrogen atom at the 4-position. While the steric environments are not drastically different, the proximity of the cyano group to the 2-amino group might introduce some steric shielding, potentially favoring the approach of a reactant to the 3-amino group in certain cases, although this is generally considered a secondary effect compared to the strong electronic influences.

The interplay of these effects is summarized in the interactive data table below.

| Amino Group Position | Relative Position to Cyano (-CN) Group | Dominant Electronic Effect of -CN Group | Predicted Relative Nucleophilicity | Steric Hindrance |

|---|---|---|---|---|

| 2-Amino | Meta | Inductive withdrawal (less pronounced resonance effect) | Higher | Potentially higher due to proximity to -CN group |

| 3-Amino | Para | Strong resonance and inductive withdrawal | Lower | Lower |

The ability to control the formation of a specific regioisomer is paramount for the application of this compound in the synthesis of complex molecules. Several strategies can be employed to influence the regiochemical outcome of its reactions.

Choice of Reagents:

The structure of the reacting partner can significantly influence the regioselectivity. In reactions with unsymmetrical 1,2-dicarbonyl compounds, the electronic nature of the carbonyl groups can direct the initial nucleophilic attack. A more electrophilic carbonyl group will preferentially react with the more nucleophilic 2-amino group of this compound. By carefully selecting the dicarbonyl compound, it is possible to favor the formation of one regioisomer over the other.

Reaction Conditions:

Reaction conditions such as temperature, solvent, and the presence of catalysts can be tuned to control regioselectivity. nih.gov For example, in some cyclocondensation reactions, kinetic and thermodynamic control can lead to different product distributions. A reaction carried out at a lower temperature might favor the kinetically preferred product, which typically results from the attack of the more nucleophilic amine. Conversely, higher temperatures and longer reaction times might allow for equilibration and favor the formation of the more thermodynamically stable regioisomer.

The use of specific catalysts can also direct the reaction towards a particular regioisomer. A catalyst might selectively coordinate to one of the amino groups, either enhancing or diminishing its nucleophilicity, or it might activate the reaction partner in a way that favors attack at a specific site.

Protecting Groups:

A more direct, albeit less atom-economical, approach to controlling regioselectivity involves the use of protecting groups. One of the amino groups can be selectively protected, allowing the unprotected amino group to react. Following the initial reaction, the protecting group can be removed, and a subsequent reaction can be carried out at the second amino group. This strategy offers a high degree of control but requires additional synthetic steps for protection and deprotection.

While specific, detailed studies on the regioselective reactions of this compound are not extensively reported, the principles outlined above, derived from the broader understanding of substituted o-phenylenediamines, provide a framework for controlling the synthesis of specific regioisomers. beilstein-journals.orgrsc.org

Stereoselectivity:

The investigation of stereoselectivity in reactions involving this compound is not a prominent area in the currently available scientific literature. The formation of new stereocenters and the control of their configuration in reactions starting from this achiral molecule would typically require the use of chiral reagents, catalysts, or auxiliaries. As such, a detailed discussion on the stereoselectivity of its complex reactions cannot be provided based on the existing research landscape.

Applications in Advanced Materials Science and Catalysis

Precursor for Advanced Polymer Architectures

2,3-Diaminobenzonitrile serves as a fundamental building block for monomers used in the synthesis of high-performance and specialty polymers. The presence of two reactive amine groups allows for its integration into polymer backbones through condensation reactions, while the nitrile group can be retained as a functional pendant group to impart specific properties or for subsequent chemical modification.

Aromatic diamines are crucial for synthesizing polymers with heterocyclic units, such as polyquinoxalines, which are known for their exceptional thermal stability. dtic.milresearchgate.net The general and widely used method for forming the quinoxaline (B1680401) ring is through the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. sapub.orguni-konstanz.de By reacting this compound with various aromatic bis(α-dicarbonyl) compounds, novel quinoxaline-based monomers containing a pendant nitrile group can be synthesized.

These monomers can then be polymerized to form polyquinoxalines. The conjugated structure of the quinoxaline rings within the polymer backbone provides a pathway for electron delocalization, which is a prerequisite for electrical conductivity. The nitrile group can further enhance intermolecular interactions and can be pyrolyzed to form more extended conjugated systems, potentially increasing the conductivity of the final material. While polyquinoxalines are primarily known for thermal stability, the incorporation of specific functionalities and the creation of donor-acceptor architectures can lead to materials with useful electro-optical properties. google.comwu.ac.th

Furthermore, the dual amino groups of this compound make it a suitable precursor for polyimides. chemshuttle.com Polyimides are renowned for their outstanding mechanical strength, thermal stability, and dielectric properties, making them essential in the electronics and aerospace industries.

The versatility of this compound allows for the development of specialty polymers where properties can be systematically tuned. For instance, in the synthesis of aromatic polyamides, this compound can be reacted with various dicarboxylic acids. researchgate.net The choice of the dicarboxylic acid co-monomer directly influences the properties of the resulting polyamide, such as solubility, thermal stability, and mechanical strength. Introducing flexible aliphatic dicarboxylic acids can enhance solubility and processability, while rigid aromatic dicarboxylic acids can increase the glass transition temperature and thermal resistance. researchgate.net

The introduction of heterocyclic units like quinoxaline into the polymer backbone is a known strategy to improve solubility in organic solvents without compromising high thermal resistance. researchgate.net This improved processability is crucial for fabricating materials into films, fibers, and coatings. The pendant nitrile group on polymers derived from this compound offers an additional lever for tuning properties. It is a polar group that can enhance adhesion and modify solubility. Moreover, it serves as a reactive site for post-polymerization modifications, allowing for the grafting of other functional groups or cross-linking of the polymer chains to create thermosetting materials with enhanced durability.

Table 1: Tuning Polymer Properties with Co-monomers for this compound Derivatives This table is illustrative, based on established principles of polymer chemistry.

| Polymer Type | Co-monomer Example | Resulting Polymer Backbone | Expected Property Modification |

|---|---|---|---|

| Polyamide | Terephthalic acid | Rigid Aromatic | High thermal stability, low solubility |

| Polyamide | Adipic acid | Flexible Aliphatic | Increased solubility, lower glass transition temp. |

| Polyquinoxaline | 4,4'-Oxydibenzil | Contains Ether Linkage | Enhanced flexibility and processability |

| Polyquinoxaline | Pyromellitic dianhydride | Imide-Quinoxaline Copolymer | Exceptional thermal and oxidative stability |

Role in Photoinitiation Systems for Polymerization Processes

Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into solid polymers. nih.govmdpi.com This technology is fundamental to modern manufacturing, including 3D printing, dental composites, and coatings. The efficiency of photopolymerization relies on a photoinitiator, a molecule that absorbs light and generates reactive species (radicals or cations) to start the polymerization.

Dibenzo[a,c]phenazine (B1222753) and its derivatives have been identified as highly efficient photoinitiators, particularly for visible light applications. nih.govnih.gov This is crucial for fields like dentistry, where visible light is used to cure dental fillings, as UV light can be harmful to tissue. nih.govresearchgate.net The synthesis of the dibenzo[a,c]phenazine core typically involves the condensation of an o-phenylenediamine (B120857) with phenanthrenequinone. nih.gov

Using a substituted precursor like this compound in this reaction would lead to the formation of a dibenzo[a,c]phenazine structure bearing a nitrile group. The introduction of such electron-withdrawing groups, as well as electron-donating groups at different positions, is a key strategy for tuning the photophysical properties of the dye. nih.gov Specifically, these modifications can shift the absorption bands of the molecule to longer wavelengths, making them better matched to the emission spectra of visible light sources like dental curing lamps (390–500 nm). nih.gov Molecules based on cyano-substituted dibenzo[a,c]phenazine have been successfully synthesized and investigated for their emissive properties, demonstrating the viability of this chemical approach. rsc.orgskku.edumdpi.com

Photoinitiators are generally classified into two types based on their mechanism of action. Type I photoinitiators undergo unimolecular bond cleavage upon light absorption to form radicals. Type II photoinitiators, which include dibenzo[a,c]phenazine systems, operate via a bimolecular mechanism. nih.gov

In a Type II system, the photoinitiator (dye) absorbs a photon of light and is promoted to an excited state. This excited dye does not decompose on its own but interacts with a second component, a co-initiator (typically an electron or hydrogen donor), to generate the initiating radicals. nih.gov For dibenzo[a,c]phenazine derivatives, two primary mechanisms can occur depending on the co-initiator:

Intermolecular Electron Transfer: The excited phenazine (B1670421) dye acts as an electron acceptor. It takes an electron from a co-initiator (like an amine or (phenylthio)acetic acid), forming a radical ion pair. Subsequent proton transfer or decarboxylation within this pair generates the neutral free radicals that initiate the polymerization of monomers like acrylates. nih.gov

Hydrogen-Atom Transfer (HAT): The excited triplet state of the phenazine dye can directly abstract a hydrogen atom from a suitable hydrogen-donating co-initiator (such as 2-mercaptobenzoxazole). This process creates two radicals: one on the co-initiator and one on the photoinitiator, both of which can potentially start the polymerization process. nih.gov

The use of these two-component systems allows for high polymerization efficiency even at low concentrations of the light-absorbing dye. nih.gov

Table 2: Performance of Dibenzo[a,c]phenazine (DBPh) Derivatives as Photoinitiators (Data sourced from a study on trimethylolpropane (B17298) triacrylate (TMPTA) polymerization). nih.gov

| Photoinitiator | Co-initiator | Absorption Max (λmax, nm) | Polymerization Rate (Rp, mol L⁻¹s⁻¹) | Final Conversion (%) |

|---|---|---|---|---|

| DBPh1 | PTAA* | 363 | 0.065 | 55 |

| DBPh2 (-CH₃) | PTAA* | 366 | 0.075 | 58 |

| DBPh3 (-OCH₃) | PTAA* | 372 | 0.082 | 60 |

| DBPh1 | MBO** | 363 | 0.058 | 52 |

| DBPh2 (-CH₃) | MBO** | 366 | 0.069 | 56 |

*PTAA: (phenylthio)acetic acid (electron/proton donor co-initiator) **MBO: 2-mercaptobenzoxazole (B50546) (hydrogen donor co-initiator)

Utilization in Catalysis

While the primary applications of this compound are in materials science, its molecular structure suggests potential utility in the field of catalysis. The conversion of nitriles using metal complexes is an important area of organic synthesis. rug.nlrug.nl

The two adjacent amino groups of this compound position it as an excellent candidate for a bidentate ligand. Bidentate ligands are crucial in coordination chemistry and catalysis because they can form stable chelate rings with a central metal ion. Such metal complexes often exhibit enhanced catalytic activity and selectivity compared to those with monodentate ligands. rsc.org A metal complex incorporating a ligand derived from this compound could potentially catalyze a variety of organic transformations.

Furthermore, the nitrile group itself can participate in or be transformed by catalytic processes. Metal pincer complexes, for example, have been shown to catalyze a range of reactions involving nitriles, such as hydrogenation to amines or imines and carbon-carbon bond-forming reactions at the α-position. rug.nlrug.nl While specific catalytic systems employing this compound are not widely documented, the compound's functional groups provide clear opportunities for its future development and application as either a ligand scaffold or a reactive substrate in catalysis.

Conjugated Organic Polymers Derived from Diaminobenzonitrile for CO2 Reduction

While direct studies on polymers derived specifically from this compound for CO2 reduction are not extensively detailed in the available literature, research on its isomers, such as 3,4-diaminobenzonitrile (B14204), provides significant insights. Amide-bridged conjugated organic polymers (COPs) have been synthesized using diaminobenzonitrile isomers as monomers. rsc.org These metal-free catalysts have demonstrated effectiveness in the visible-light-driven reduction of CO2 with water into carbon monoxide (CO). rsc.org

In a typical synthesis, a diaminobenzonitrile monomer is reacted with a cross-linking agent like phosphonitrilic chloride trimer in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. sigmaaldrich.com The resulting polymer possesses a network of CO2-philic sites, including cyano and amine groups, which are crucial for its catalytic activity. sigmaaldrich.com For instance, a polymer named amide-DAMN, derived from diaminomaleonitrile, exhibited a notable CO production rate of 20.6 μmol g⁻¹ h⁻¹, highlighting the potential of this class of materials. rsc.org These findings underscore the promise of using diaminobenzonitrile building blocks to create efficient and sustainable photocatalysts for converting CO2 into valuable chemicals. rsc.orgsigmaaldrich.com

| Polymer Catalyst | Monomer Used | CO Production Rate (μmol g⁻¹ h⁻¹) | Primary Carbonaceous Product | Hydrogen (H₂) Generation |

|---|---|---|---|---|

| amide-DAMN | Diaminomaleonitrile | 20.6 | CO | Not detected |

| amide-DAEN | 2,3-Diaminobut-2-ene-1,4-dinitrile | Data not specified | CO | Not detected |

| amide-34AB | 3,4-Diaminobenzonitrile | Data not specified | CO | Not detected |

Mechanistic Insights into Photocatalytic Processes

The mechanism of CO2 reduction by these diaminobenzonitrile-derived polymers involves several key steps initiated by the absorption of visible light. Upon illumination, the polymer becomes photoexcited, leading to the generation of electron-hole pairs. rsc.org The efficiency of this charge separation is critical for the subsequent redox reactions. rsc.org

Density Functional Theory (DFT) calculations and experimental results suggest that the cyano and amide groups within the polymer structure act as the active sites for CO2 reduction, while the secondary amine groups serve as sites for water oxidation. rsc.org A proposed mechanism involves the capture of both CO2 and H2O molecules by the polymer. The captured water molecule can form a hydrogen bond with the captured CO2 molecule. sigmaaldrich.com This proximity facilitates the transfer of protons generated from water oxidation directly to the activated CO2, leading to its reduction to CO. This efficient coupling of the two half-reactions—water oxidation and CO2 reduction—in adjacent redox sites may explain the high selectivity for CO production without the competing generation of hydrogen gas. rsc.orgsigmaaldrich.com

Supramolecular Assembly and Crystal Engineering

The arrangement of molecules in the solid state dictates the material's properties. This compound and its derivatives are excellent candidates for crystal engineering due to their capacity for forming specific and directional intermolecular interactions, such as hydrogen bonds.

Co-crystallization Behavior with Host Molecules (e.g., Crown Ethers)

The ability of diaminobenzonitriles to form co-crystals with host molecules like 18-crown-6 (B118740) has been systematically studied. These studies reveal how the substitution pattern on the diaminobenzonitrile ring influences the stoichiometry and the resulting supramolecular architecture. cu.edu.tr For example, various polyhalogenated 2,4- and 2,6-diaminobenzonitriles consistently form 1:1 co-crystals with 18-crown-6, irrespective of the solvent or the initial ratio of the components used in crystallization. cu.edu.tr

However, the degree of fluorination can alter this behavior significantly. 2,4-Diamino-3,5,6-trifluorobenzonitrile, for instance, does not form a 1:1 co-crystal but instead yields adducts with 4:3 or 2:1 stoichiometry, depending on the crystallization conditions. cu.edu.tr This demonstrates that subtle changes in the electronic properties and steric profile of the diaminobenzonitrile guest molecule can lead to different and more complex packing arrangements with the crown ether host. cu.edu.tr

| Diaminobenzonitrile Derivative | Resulting Stoichiometry (Diamine:Crown) |

|---|---|

| 2,6-Diamino-3,5-difluorobenzonitrile | 1:1 |

| 2,6-Diamino-4-chloro-3,5-difluorobenzonitrile | 1:1 |

| 2,6-Diamino-4-chloro-3-fluorobenzonitrile | 1:1 |

| 2,4-Diamino-3,5-difluorobenzonitrile | 1:1 |

| 2,4-Diamino-3,5,6-trifluorobenzonitrile | 4:3 or 2:1 |

Fabrication of Coordination Polymers

Coordination polymers are extended networks of metal ions linked by organic ligands. The functional groups of this compound—two adjacent amino groups and a nitrile group—present multiple potential binding sites for metal ions, making it a suitable candidate as a ligand in the fabrication of coordination polymers. nih.govmdpi.com The amino groups can chelate to a metal center, while the nitrile group can also coordinate or participate in further hydrogen bonding.

The synthesis of coordination polymers typically involves the self-assembly of a selected metal salt and the organic ligand under specific solvent and temperature conditions. mdpi.commdpi.com The choice of solvent can play a crucial role in determining the final structure, sometimes leading to the formation of supramolecular isomers where the ligand adopts different orientations around the metal centers. nih.gov While specific coordination polymers constructed from this compound are not widely reported, the principles of coordination chemistry suggest its potential for creating novel one-, two-, or three-dimensional structures with interesting catalytic, luminescent, or porous properties. nih.gov

Understanding Supramolecular Structures and Intermolecular Interactions

The study of diaminobenzonitrile co-crystals provides deep insight into the non-covalent forces that govern molecular assembly. In the 1:1 co-crystals with 18-crown-6, X-ray diffraction data show that the primary structure-forming interaction is the N–H⋯Ocr hydrogen bond between the amino groups of the diaminobenzonitrile and the oxygen atoms of the crown ether. cu.edu.tr This interaction typically leads to the formation of one-dimensional (1D) assemblies. cu.edu.tr

In the more complex structures, such as the 4:3 and 2:1 co-crystals of 2,4-diamino-3,5,6-trifluorobenzonitrile, other interactions become significant. These include N–H⋯N≡C hydrogen bonds, where the nitrile group of one molecule accepts a hydrogen bond from an amino group of another, and π–π stacking interactions between the aromatic rings. cu.edu.tr The interplay of these varied interactions (N–H⋯O, N–H⋯N, and π–π) is responsible for the formation of intricate three-dimensional (3D) supramolecular networks. cu.edu.tr Similar N–H⋯N hydrogen bonding patterns are also observed in the crystal structure of the related compound 3,4-diaminobenzonitrile, which forms cross-linked chains creating a 3D network. nih.gov

Application as Corrosion Inhibitors

The ability of organic molecules to adsorb onto a metal surface and form a protective barrier is the basis for their use as corrosion inhibitors. chemshuttle.com Aminobenzonitrile isomers have been investigated for this purpose, showing promise in protecting steel from corrosion in acidic environments. rsc.orgchemshuttle.com

The effectiveness of these compounds stems from the presence of heteroatoms (nitrogen) with lone-pair electrons and the π-electrons of the aromatic ring. researchgate.net These features facilitate the adsorption of the inhibitor molecule onto the metal surface. The adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the nitrogen atoms and the vacant d-orbitals of the iron atoms in the steel. chemshuttle.comresearchgate.net

Theoretical studies using quantum chemical calculations on 2-aminobenzonitrile (B23959) and 3-aminobenzonitrile (B145674) have been performed to understand their inhibition mechanism. rsc.orgresearchgate.net Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) are calculated to predict the molecule's reactivity and its ability to donate or accept electrons from the metal surface. rsc.org Molecular dynamics simulations further show that these inhibitor molecules tend to adsorb in a flat orientation on the iron surface, maximizing their contact and protective effect. chemshuttle.com Experimental studies on 3,4-diaminobenzonitrile have confirmed its high inhibition efficiency for steel in corrosive media. cu.edu.trresearchgate.net

| Parameter | 2-Aminobenzonitrile | 3-Aminobenzonitrile | Description |

|---|---|---|---|

| EHOMO (eV) | -6.05 | -6.13 | Energy of Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -0.98 | -0.95 | Energy of Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (ELUMO - EHOMO) (eV) | 5.07 | 5.18 | Energy gap; lower values indicate higher reactivity. |

| Dipole Moment (μ) (Debye) | 3.17 | 3.20 | Indicates the polarity of the molecule. |

Applications in Medicinal Chemistry and Biological Research

Intermediate in Pharmaceutical Development and Drug Synthesis

The strategic placement of the amino and nitrile functionalities on the benzene (B151609) ring makes 2,3-diaminobenzonitrile a valuable precursor in the synthesis of various pharmaceutical compounds. The ortho-diamine arrangement is particularly amenable to cyclization reactions to form fused heterocyclic systems, which are prevalent scaffolds in many approved drugs.

Synthesis of Anti-Cancer Agents

While direct examples of approved anti-cancer drugs synthesized from this compound are not prevalent in publicly accessible literature, its structural motifs are found in numerous cytotoxic compounds. The benzonitrile (B105546) moiety is a key component in several anti-cancer agents. For instance, pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org One such derivative demonstrated significantly greater activity against several human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer, when compared to the established EGFR inhibitor erlotinib. rsc.org

Furthermore, libraries of (Z)-2,3-diphenylacrylonitrile analogs have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that electronic properties on the phenyl rings are crucial for their anti-cancer efficacy. nih.gov Although not directly synthesized from this compound, these examples highlight the importance of the benzonitrile scaffold in the design of novel anti-cancer agents. The presence of the two amino groups in this compound offers additional points for diversification and the construction of fused ring systems with potential anti-cancer properties, such as quinoline (B57606) derivatives which have shown promise against breast cancer. mdpi.com

| Compound Class | Cancer Cell Lines | Key Findings |

| Pyrimidine-5-carbonitrile derivatives | HCT-116, HepG-2, MCF-7, A549 | More active than the EGFR inhibitor erlotinib. rsc.org |

| (Z)-2,3-diphenylacrylonitrile analogs | A549, SK-OV-3, SK-MEL-2, HCT15 | Cytotoxic activity is influenced by the electronic properties of the phenyl rings. nih.gov |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | MCF-7 | Demonstrated strong anticancer activity against the MCF-7 cell line. mdpi.com |

Development of Antibacterial Compounds

The core structure of this compound is a valuable starting point for the synthesis of novel antibacterial agents. The adjacent amino groups can be readily cyclized to form various heterocyclic systems known to possess antimicrobial properties. For example, the related compound 2,3-diaminopyridine (B105623) is a precursor for imidazopyridine derivatives that have shown significant antibacterial effects against a range of bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans. researchgate.net This suggests that this compound could be similarly used to synthesize benzo-fused analogs with potential antibacterial activity.

Additionally, various benzonitrile and naphthonitrile derivatives have been synthesized and screened for their antibacterial and antifungal activities. mdpi.com The versatility of the nitrile group and the potential for creating diverse libraries of compounds make benzonitriles an interesting scaffold for the development of new antimicrobial drugs.

Precursors for Enzyme Inhibitors (e.g., Kinase Inhibitors)

The 1,2-diaminobenzene moiety within this compound is a key pharmacophore for the synthesis of various enzyme inhibitors, particularly kinase inhibitors. ed.ac.uk Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) region of ATP to bind to the enzyme's active site.

The vicinal diamines of this compound are ideal for constructing fused heterocyclic systems like benzimidazoles, which are central to many kinase inhibitors. For instance, the blockbuster cancer drug imatinib (B729) and its analogs feature a phenylamino-pyrimidine core, which can be synthesized from precursors containing a diamino functionality. rsc.org Furthermore, 2,4-diaminopyrimidine (B92962) derivatives have been developed as potent inhibitors of c-jun N-terminal kinase (JNK). rsc.org The synthesis of such compounds often involves the cyclization of a precursor containing a 1,2-diamine. Therefore, this compound represents a highly valuable starting material for the generation of novel kinase inhibitor scaffolds.

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. While specific SAR studies focusing exclusively on a broad range of derivatives from this compound are not extensively documented, the principles of SAR can be applied to its potential derivatives.

For any series of compounds derived from this compound, key structural modifications for SAR exploration would include:

Substitution on the amino groups: Acylation, alkylation, or incorporation into a heterocyclic ring can significantly impact biological activity by altering the compound's hydrogen bonding capacity, lipophilicity, and steric profile.

Modification of the nitrile group: The nitrile can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, each modification drastically changing the electronic and steric properties of the molecule.

Substitution on the aromatic ring: Although the parent compound is already substituted, further modifications to the ring, if synthetically feasible, could fine-tune electronic properties and target interactions.

For example, in a series of (Z)-2,3-diphenylacrylonitrile analogs, it was found that electron-donating groups on one of the phenyl rings enhanced cytotoxic activity, demonstrating a clear electronic-based SAR. nih.gov Similar systematic modifications to derivatives of this compound would be crucial in developing potent and selective bioactive molecules.

Design of Analogue Libraries for Biological Screening

The generation of chemical libraries around a central scaffold is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new biological activities. This compound is an excellent candidate for a core scaffold in the design of analogue libraries due to its multiple points of diversification.

The two primary amino groups and the nitrile group serve as reactive handles for a variety of chemical transformations. This allows for the creation of a large and diverse set of molecules from a single starting material. For instance, the amino groups can be reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes to generate diverse amides, sulfonamides, or imines, respectively. Subsequently, the nitrile group could be transformed, or the initial diamine could be used to build a variety of fused heterocyclic ring systems.

This approach, often referred to as diversity-oriented synthesis, can rapidly generate a multitude of structurally diverse compounds for biological screening. The concept of using "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets, is well-established in drug discovery, and the benzimidazole (B57391) core that can be readily formed from this compound is considered one such scaffold. rsc.org

Applications in Fluorescent Amino Acid Synthesis and Biophysical Studies

Fluorescent unnatural amino acids (fUaas) are powerful tools in chemical biology for studying protein structure, function, and dynamics. nih.gov They can be incorporated into proteins and serve as minimally perturbing probes for various biophysical techniques, including fluorescence microscopy and fluorescence polarization assays. nih.gov

Diaminobenzonitrile derivatives have been utilized in the synthesis of novel fUaas. For example, a derivative of 2,5-diaminobenzonitrile (B76791) was a key intermediate in the synthesis of 7-(dimethylamino)acridon-2-ylalanine (Dad), a fluorescent amino acid with a red-shifted emission spectrum. nih.gov The synthesis involved a Buchwald-Hartwig cross-coupling reaction followed by an acid-catalyzed cyclization to form the acridone (B373769) fluorophore. This synthetic strategy highlights the utility of the diaminobenzonitrile scaffold in constructing complex, fluorescent molecules. Given the similar reactivity, this compound could potentially be used to create novel fUaas with different photophysical properties, further expanding the toolkit available for biophysical studies.

Advanced Research Methodologies and Theoretical Investigations

Spectroscopic Characterization for Mechanistic Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for the structural and mechanistic analysis of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide detailed information about the connectivity, functional groups, and molecular weight of 2,3-Diaminobenzonitrile, which is crucial for monitoring reactions and identifying transient species. nih.goved.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR: For this compound, the spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing their positions on the benzene (B151609) ring. The protons of the two amino (-NH₂) groups would typically appear as broad singlets, and their chemical shift could be sensitive to solvent and concentration.

¹³C NMR: The spectrum would display unique signals for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-125 ppm range. The aromatic carbons would appear in the aromatic region of the spectrum, with their precise shifts influenced by the electron-donating amino groups and the electron-withdrawing nitrile group. rsc.org Computational methods combining molecular mechanics and DFT can be used to calculate and predict ¹³C chemical shifts, aiding in conformational analysis. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org For this compound, the IR spectrum is expected to show:

N-H Stretching: Two or more sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

C≡N Stretching: A strong, sharp absorption band around 2220-2260 cm⁻¹, which is characteristic of the nitrile functional group. rsc.org

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range due to the aromatic ring.

C-N Stretching: Bands in the 1250-1360 cm⁻¹ region.

Mass Spectrometry (MS): MS determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₇H₇N₃), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 133.15 g/mol ). Analysis of the fragmentation patterns can help confirm the structure by showing the loss of specific groups.

| Technique | Expected Observations for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Signals for 3 aromatic protons and 2 amino groups | Proton environment and connectivity |

| ¹³C NMR | Signals for 6 aromatic carbons and 1 nitrile carbon | Carbon skeleton framework |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C≡N stretch (~2230 cm⁻¹), C=C stretches (~1450-1600 cm⁻¹) | Identification of functional groups |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 133 | Molecular weight and fragmentation |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the prediction of molecular properties and behaviors. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can determine the geometry and energy of the ground state. Key applications include:

Electronic Structure: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller gap generally implies higher reactivity.

Reactivity Descriptors: Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. These descriptors help quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the nitrile and amino groups, indicating sites susceptible to electrophilic attack.

| DFT-Derived Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. nih.gov |

| Global Reactivity Descriptors (Hardness, Electrophilicity) | Quantifies aspects of molecular stability and reactivity. mdpi.com |

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net For derivatives of this compound, which could be explored as potential enzyme inhibitors, docking studies are essential. nih.govnih.gov The process involves:

Placing the ligand in the active site of the protein.

Sampling a large number of possible conformations and orientations of the ligand.

Scoring each pose based on a scoring function that estimates the binding free energy.

The output is a binding affinity score (e.g., in kcal/mol), where a more negative value suggests a more stable ligand-protein complex. mdpi.comnih.gov The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.commdpi.com

Adsorption Analysis: MD simulations can model the process of this compound adsorbing onto a surface. This is relevant for applications in catalysis or materials science. The simulations can provide insights into the binding energy, preferred orientation at the interface, and the mechanism of adsorption. researchgate.netrsc.org

Conformational Analysis: Molecules are not static; they are flexible and can adopt various spatial arrangements or conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.gov This is important for understanding its reactivity and how it interacts with other molecules, as different conformations can have different properties. libretexts.orglibretexts.org

Understanding how a chemical reaction proceeds requires mapping its energy profile, particularly identifying the transition state—the highest energy point along the reaction pathway. Computational methods, primarily using DFT, can locate and characterize the geometry and energy of transition states. This analysis allows for the calculation of the activation energy barrier, which is the primary determinant of the reaction rate. For reactions involving this compound, such as condensation with other reagents, transition state analysis can clarify the step-by-step mechanism, rationalize the formation of specific products, and predict how changes in the molecular structure will affect the reaction outcome. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. soton.ac.uk It provides precise measurements of bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would reveal:

The exact geometry of the molecule, including the planarity of the benzene ring and the orientation of the substituent groups.

The packing of molecules in the crystal lattice.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amino groups, which play a crucial role in the supramolecular architecture. mdpi.com

While obtaining a suitable single crystal can be challenging, the data from X-ray diffraction is considered the gold standard for structural determination and serves as a benchmark for validating the results of computational geometry optimizations. nih.gov

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. mdpi.com |

| Space Group | The symmetry elements present in the crystal lattice. mdpi.com |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Definitive geometric data for the molecule. |

| Intermolecular Contacts | Details of non-covalent interactions like hydrogen bonds. |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Efficiency

Current laboratory syntheses of aromatic amines often involve multi-step procedures that may generate significant waste. The exploration of catalytic systems that can achieve the synthesis of 2,3-diaminobenzonitrile from simpler precursors with fewer steps is a primary goal. For instance, developing catalysts for the direct ortho-diamination of benzonitrile (B105546) or the cyanation of o-phenylenediamine (B120857) would represent a significant advancement in synthetic efficiency.

Furthermore, enhancing the efficiency of derivatization reactions is a critical research avenue. Continuous flow chemistry, for example, offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and potential for seamless scalability. A continuous flow procedure has been successfully developed for the stepwise aromatic nucleophilic substitution on difluoro-benzenes to create an unsymmetrically substituted 3,5-diamino-benzonitrile library. nih.gov This methodology, which allows for rapid optimization and high selectivity in short reaction times, could be adapted for the synthesis or derivatization of this compound, paving the way for more efficient and scalable production of its derivatives.

| Synthesis Principle | Key Objective | Potential Methodology |

| Atom Economy | Maximize the incorporation of reactant atoms into the final product, minimizing waste. | Direct C-H functionalization, catalytic cycles with high turnover. |

| Process Efficiency | Reduce reaction times, energy consumption, and purification steps. | Continuous flow chemistry, microwave-assisted synthesis. |

| Green Chemistry | Use of non-toxic solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones. | Biocatalysis, reactions in aqueous media. |

Diversification of Catalytic Applications and Photocatalytic Systems

While this compound is primarily known as a synthetic building block, its derivatives hold potential for applications in catalysis. The ortho-diamine moiety can act as a bidentate ligand, capable of coordinating with various transition metals to form stable complexes. These organometallic complexes could be designed to catalyze a range of organic transformations. Future research may involve synthesizing chiral derivatives of this compound to serve as ligands in asymmetric catalysis, a field of immense importance in pharmaceutical synthesis.

The field of photocatalysis offers another promising direction. Studies have shown that the benzonitrile moiety can be active in photocatalytic transformations. For example, benzonitrile can be successfully reduced to benzylamine (B48309) in aqueous suspensions of palladium-loaded titanium(IV) oxide (TiO2) photocatalysts. rsc.org The photocatalytic oxidation of benzonitrile in TiO2 suspensions has also been investigated, with the reaction leading to the complete mineralization of the organic substrate. researchgate.net

These findings suggest that derivatives of this compound could be integrated into novel photocatalytic systems. The amino groups could be used to tune the electronic properties of the molecule, potentially enhancing its ability to participate in photo-induced electron transfer processes. Alternatively, the diamine functionality could serve as an anchoring point to immobilize the molecule onto the surface of a semiconductor material like TiO2, creating a hybrid photocatalyst with tailored properties.

Development of Advanced Functional Materials Based on Diaminobenzonitrile Scaffolds

The unique structure of this compound makes it an excellent candidate for the synthesis of advanced functional materials, particularly high-performance polymers and heterocyclic scaffolds with specific optoelectronic properties.

One of the most direct applications is in the synthesis of polyimides, a class of polymers renowned for their thermal stability, chemical resistance, and excellent mechanical properties. lew.ro Aromatic diamines are key monomers in polyimide production. The ortho-configuration of the amino groups in this compound would impart a specific geometry to the polymer backbone, influencing properties such as solubility, chain packing, and glass transition temperature. Comparing these properties to polyimides derived from its meta- and para-isomers would be a key research area.

Moreover, the ortho-diamine moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. organic-chemistry.orgnih.govsapub.org

Benzimidazoles: Formed by the condensation of this compound with aldehydes or carboxylic acids. Benzimidazole-containing polymers are known for their high thermal stability and are investigated for use in proton-exchange membranes for fuel cells. japsonline.com

Quinoxalines: Formed from the reaction with 1,2-dicarbonyl compounds. Quinoxaline-based materials are explored for their electronic properties, including applications in organic light-emitting diodes (OLEDs), photovoltaics, and as electrochromic materials. researchgate.net

Future work will focus on synthesizing novel polymers and materials incorporating these nitrile-functionalized heterocyclic scaffolds and evaluating their performance in advanced applications.

| Material Class | Precursor Reaction | Potential Applications |

| Polyimides | Polycondensation with dianhydrides | High-temperature coatings, advanced composites, flexible electronics. |

| Benzimidazoles | Condensation with aldehydes/carboxylic acids | Proton-exchange membranes, thermally stable polymers, pharmaceuticals. |

| Quinoxalines | Condensation with 1,2-dicarbonyls | Organic electronics (OLEDs, OPVs), electrochromic devices, sensors. |

Expansion of Biological Applications through Targeted Library Synthesis

The scaffolds derived from this compound, particularly benzimidazoles and quinoxalines, are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govsapub.org These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. japsonline.com

A significant emerging avenue is the use of this compound as a core structure for combinatorial chemistry and the generation of targeted compound libraries. By reacting the diamine with a diverse set of reagents (e.g., a collection of different aldehydes or dicarbonyl compounds), large libraries of novel benzimidazole (B57391) and quinoxaline (B1680401) derivatives can be rapidly synthesized.

Modern approaches like direct-to-biology high-throughput chemistry enable the rapid synthesis and screening of focused libraries to identify potent and selective biological agents. semanticscholar.org The nitrile group on the this compound scaffold provides an additional point for diversification, further expanding the chemical space that can be explored. The development of efficient synthetic methods, such as the previously mentioned flow chemistry techniques, is crucial for the practical realization of these large-scale library syntheses. nih.gov This strategy allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets.

Deeper Mechanistic Understanding of Complex Chemical and Biological Systems Involving this compound

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel molecular systems. The ortho-diamine functionality of this compound is involved in several classic and well-defined condensation reactions, the mechanisms of which provide a foundation for future research.

The formation of a quinoxaline from an o-phenylenediamine (like this compound) and a 1,2-dicarbonyl compound (like benzil) is a cornerstone reaction. rsc.org The mechanism proceeds through a series of well-established steps:

Nucleophilic attack of one of the amino groups on a carbonyl carbon.

Formation of a hemiaminal intermediate.

Dehydration to form an imine (a Schiff base).

Intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group.

A second dehydration step to yield the stable, aromatic quinoxaline ring. researchgate.net

Investigating the kinetics and thermodynamics of this reaction with substituted dicarbonyls can provide insights into the electronic effects of the nitrile group on the reactivity of the diamine. Furthermore, studying the mechanism by which benzimidazole-based drugs interact with their biological targets (e.g., enzymes or receptors) is crucial for rational drug design. Understanding these non-covalent interactions at a molecular level can guide the synthesis of more potent and selective next-generation therapeutic agents derived from the this compound scaffold.

Q & A

Basic: What are the key physicochemical properties of 2,3-diaminobenzonitrile critical for experimental design?

Answer:

The physicochemical properties of this compound are essential for optimizing reaction conditions and solubility. Key parameters include:

-

Solubility : Predicted Log S values vary across models:

Model Log S Solubility (mg/mL) ESOL -1.56 3.64 Ali -1.89 1.71 SILICOS-IT -1.73 2.47 These discrepancies highlight the need for empirical validation via techniques like UV-Vis spectroscopy or HPLC. -

Hydrogen-bonding capacity : TPSA = 75.83 Ų (2 donors, 1 acceptor), influencing interactions in catalytic or supramolecular systems.

-

Synthetic accessibility : Score = 1.19 (lower values indicate easier synthesis), impacted by aromaticity and amine/cyano reactivity .

Advanced: How does the molecular structure of this compound influence its catalytic performance in CO₂ reduction?

Answer:

The ortho-diamine and cyano groups enable dual functionality:

- Electron-rich aromatic system : Facilitates charge transfer in metal-free catalysts, as seen in structurally similar 3,4-diaminobenzonitrile-based polymers .

- Hydrogen-bonding networks : Stabilize reaction intermediates (e.g., CO₂ adducts) via N–H···O interactions.

Methodological recommendations : - Characterize electronic properties via DFT with Van der Waals corrections (as applied in corrosion studies ).

- Optimize catalyst loading ratios (e.g., 1:6 molar ratio of crosslinker to monomer, as in ) and assess efficiency via gas chromatography or in-situ FTIR .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, face shields, and lab coats. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate waste and collaborate with certified chemical disposal services to prevent environmental contamination .

- First aid : Flush eyes with water for 15 minutes if exposed; use pH-neutral cleansers for skin contact .

Advanced: How can computational methods like DFT predict the reactivity of this compound in corrosion inhibition?

Answer: